
(4-Methylthiophen-2-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methylthiophen-2-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone, also known as MPTMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. MPTMP belongs to the class of piperidine-based compounds, which have been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
作用机制
The exact mechanism of action of (4-Methylthiophen-2-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Moreover, this compound has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in animal models of inflammation. Moreover, this compound has been shown to reduce the levels of oxidative stress markers and increase the activity of antioxidant enzymes, suggesting its potential as a neuroprotective agent. The compound has also been shown to induce apoptosis in cancer cells and inhibit their proliferation.
实验室实验的优点和局限性
(4-Methylthiophen-2-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical properties make it amenable to various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Moreover, this compound has been extensively studied in animal models, providing a wealth of data on its pharmacological properties. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of (4-Methylthiophen-2-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone. One direction is to investigate its potential as a therapeutic agent for the treatment of chronic pain and inflammation. Another direction is to explore its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various cellular pathways. Finally, the development of novel analogs of this compound with improved pharmacological properties may lead to the discovery of more potent and selective compounds for drug development.
合成方法
The synthesis of (4-Methylthiophen-2-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone involves the reaction of 4-methylthiophen-2-amine with 4-pyrazol-1-ylpiperidine-1-carboxylic acid tert-butyl ester in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide (DCC) as coupling agents. The resulting intermediate is then treated with trifluoroacetic acid to remove the tert-butyl ester group, yielding the final product of this compound. The synthesis method of this compound has been optimized to achieve a high yield and purity of the compound.
科学研究应用
(4-Methylthiophen-2-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone has been extensively studied for its potential applications in drug development. It has been shown to exhibit significant anti-inflammatory and analgesic properties in animal models, making it a potential candidate for the treatment of chronic pain and inflammation. Moreover, this compound has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anti-cancer agent. The compound has also been investigated for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.
属性
IUPAC Name |
(4-methylthiophen-2-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-11-9-13(19-10-11)14(18)16-7-3-12(4-8-16)17-6-2-5-15-17/h2,5-6,9-10,12H,3-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGQEZOFZMGLMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(CC2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2530812.png)
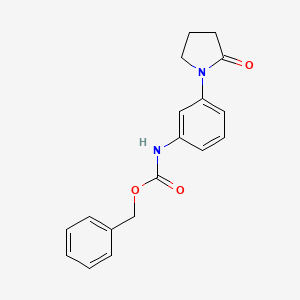

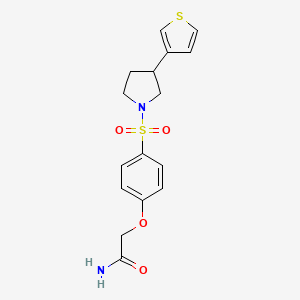
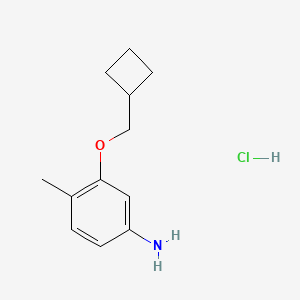
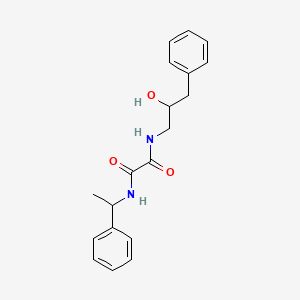
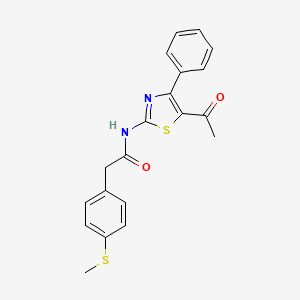
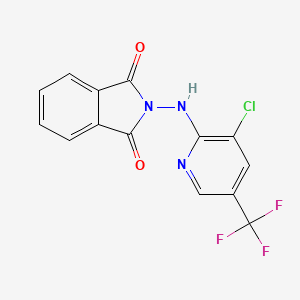
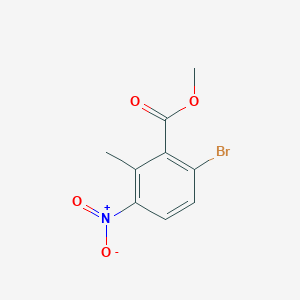

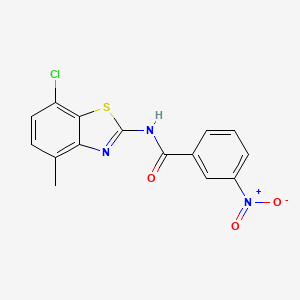
![4-Hydrazino-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2530832.png)
![2-[(3-chloro-2-ethoxyphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2530833.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2530834.png)